molecular formula C13H13FN2O2 B12448207 ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B12448207
M. Wt: 248.25 g/mol
InChI Key: NUOBPLSDQAHZOR-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate: is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorophenyl group can enhance binding affinity and specificity to target proteins, while the imidazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom provides different electronic properties and reactivity.

    Ethyl 2-(2-bromophenyl)-5-methyl-1H-imidazole-4-carboxylate: Contains a bromine atom, which can affect the compound’s reactivity and biological activity.

    Ethyl 2-(2-iodophenyl)-5-methyl-1H-imidazole-4-carboxylate: Iodine substitution can lead to different pharmacokinetic and pharmacodynamic properties.

These comparisons highlight the unique properties of this compound, particularly the influence of the fluorine atom on its chemical and biological behavior.

Properties

Molecular Formula

C13H13FN2O2

Molecular Weight

248.25 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H13FN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

NUOBPLSDQAHZOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2F)C

Origin of Product

United States

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